molecular formula C7H3BrClF3 B12970494 1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene

Cat. No.: B12970494
M. Wt: 259.45 g/mol
InChI Key: HFSCNHKFKKACMQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of 2-chloro-4-fluoroaniline, followed by bromination. The diazotization is carried out using sodium nitrite or potassium nitrite as the diazotizing agent at low temperatures (-5 to +5°C) for a few hours. The bromination is then performed using cuprous bromide in an aqueous solution of hydrobromic acid at moderate temperatures (20-70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

    Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene involves its interaction with molecular targets and pathways. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 1-Bromo-2-chloro-4-(difluoromethyl)-3-methylbenzene

Uniqueness

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene is unique due to the presence of multiple halogen atoms and a difluoromethyl group, which impart distinct chemical properties. These features make it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,7H

InChI Key

HFSCNHKFKKACMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(F)F

Origin of Product

United States

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